1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide
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Overview
Description
The compound “1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains a cyclohexanecarbonyl group, an indoline group, and a carboxamide group. The cyclohexanecarbonyl group is derived from cyclohexanecarboxylic acid , which is a carboxylic acid of cyclohexane . The indoline group is a type of heterocycle that is a part of many biologically active molecules. The carboxamide group is a common functional group in organic chemistry and is often seen in pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexanecarbonyl group, the formation of the indoline group, and the attachment of the methyl group to the nitrogen in the indoline. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The cyclohexanecarbonyl group would likely adopt a chair conformation, as is typical for cyclohexane derivatives . The indoline group could potentially exist in different tautomeric forms, which could affect the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The cyclohexanecarbonyl group could potentially undergo reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclohexanecarbonyl group could potentially make the compound more hydrophobic, while the presence of the carboxamide group could potentially make it more polar .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-16(20)15-11-13-9-5-6-10-14(13)19(15)17(21)12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCCBVVYCPKVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexanecarbonyl)-N-methylindoline-2-carboxamide |
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